molecular formula C6H3F4NO B1459802 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine CAS No. 1227594-14-0

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

Cat. No.: B1459802
CAS No.: 1227594-14-0
M. Wt: 181.09 g/mol
InChI Key: JETWAIGEGHLJRB-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is a specialized heterocyclic building block designed for advanced research and development. This compound belongs to the class of trifluoromethylpyridines (TFMP), which are highly valued in discovery chemistry for the unique properties imparted by the synergistic combination of the fluorine atom and the pyridine moiety . The incorporation of fluorine and the trifluoromethyl group can significantly influence a molecule's conformation, pKa, metabolic stability, and biomolecular affinity, making this compound a valuable scaffold in medicinal chemistry and agrochemical research . Researchers utilize this and related TFMP derivatives in the design and synthesis of novel active ingredients. In the pharmaceutical industry, TFMP derivatives are key structural components in several approved drugs and candidates currently in clinical trials . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. For specific hazard information, consult the Safety Data Sheet.

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-5-4(6(8,9)10)3(12)1-2-11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETWAIGEGHLJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine , a specialized fluorinated building block critical for medicinal chemistry and agrochemical development.

Strategic Utilization in Heterocyclic Scaffold Design

Executive Summary

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine (often referred to as 2-Fluoro-3-(trifluoromethyl)pyridin-4-ol ) represents a "privileged structure" in modern drug discovery. Its trifluoromethyl group (


) at the C3 position provides metabolic stability and lipophilicity, while the C2-fluorine and C4-hydroxyl groups offer orthogonal reactivity handles for diversification.

This guide addresses the critical challenge of regioselectivity and tautomerism inherent to this scaffold, providing researchers with actionable protocols for its synthesis, handling, and integration into structure-activity relationship (SAR) campaigns.

Chemical Identity & Physical Properties[1][2][3][4]

Nomenclature and Identification
  • IUPAC Name: 2-Fluoro-3-(trifluoromethyl)pyridin-4-ol

  • Common Name: 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine[1]

  • CAS Number: Note: This specific isomer is often custom-synthesized or indexed under its tautomeric form. The most reliable commercial sourcing is via its precursor, 2,4-Dichloro-3-(trifluoromethyl)pyridine (CAS: 1186194-98-6).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.09 g/mol

The Tautomerism Challenge

A critical, often overlooked feature of 4-hydroxypyridines is their existence in equilibrium with the 4-pyridone tautomer. For 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine, the electron-withdrawing nature of the


 group stabilizes the pyridinol form more than in non-fluorinated analogs, but the pyridone form remains relevant in solution.
  • Implication: In nucleophilic substitutions (

    
    ) or alkylations, the choice of solvent and base dictates whether the reaction occurs at the Oxygen (O-alkylation) or Nitrogen (N-alkylation).
    

Table 1: Predicted Physicochemical Properties

PropertyValueSignificance
pKa (Acidic) ~5.62The OH is significantly more acidic than phenol due to the electron-poor ring and

group.
LogP ~1.8 - 2.2Moderate lipophilicity; ideal for CNS penetration when derivatized.
Boiling Point ~345°CHigh boiling point indicates strong intermolecular H-bonding (dimerization).
Density ~1.52 g/cm³High density characteristic of polyfluorinated heterocycles.

Synthetic Routes & Manufacturing[2][3][6][7]

The most robust route to high-purity 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is not direct ring synthesis, but rather the selective hydrolysis of 2,4-difluoro-3-(trifluoromethyl)pyridine.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 2,4-Dichloro-3-(trifluoromethyl)pyridine (CAS: 1186194-98-6) Step1 Fluorination (Spray-dried KF, 18-Crown-6) Start->Step1 Sulfolane, 180°C Inter 2,4-Difluoro-3-(trifluoromethyl)pyridine (Intermediate) Step1->Inter Halex Reaction Step2 Regioselective Hydrolysis (NaOH, 0°C to RT) Inter->Step2 S_NAr Selectivity Product 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine (Target) Step2->Product Acidification (HCl)

Figure 1: Two-step synthesis from the commercially available dichloro-precursor. The steric bulk of the


 group at C3 directs nucleophilic attack to C4.
Detailed Protocol: Selective Hydrolysis

Objective: Convert 2,4-difluoro-3-(trifluoromethyl)pyridine to the 4-hydroxy target without hydrolyzing the 2-fluoro group.

  • Starting Material: Dissolve 2,4-difluoro-3-(trifluoromethyl)pyridine (1.0 eq) in a mixture of THF/Water (1:1 v/v).

  • Reagent Addition: Cool to 0°C. Slowly add NaOH (2.05 eq, 1M solution) dropwise.

    • Expert Insight: The C4 position is electronically activated for nucleophilic attack (

      
      ) relative to C2 because the intermediate Meisenheimer complex is better stabilized at C4, despite the steric hindrance of the adjacent 
      
      
      
      .
  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by 19F-NMR .

    • Endpoint: Disappearance of the C4-F signal (typically ~ -90 ppm) and appearance of the C2-F signal shifting slightly.

  • Workup: Acidify carefully with 1M HCl to pH 3-4 to protonate the pyridinate to the pyridinol/pyridone. Extract with Ethyl Acetate.[2]

  • Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography due to the compound's "streaking" behavior on silica (caused by acidity).

Reactivity Profile & Applications

Regioselective Functionalization

The primary value of this scaffold lies in its ability to serve as a core for kinase inhibitors (e.g., Sorafenib/Regorafenib analogs).

  • The C4-OH Handle:

    • Reaction: O-Alkylation (Mitsunobu or alkyl halide).

    • Condition:

      
      , DMF, 
      
      
      
      .
    • Selectivity: Favors O-alkylation over N-alkylation due to the steric bulk of the adjacent

      
       group shielding the nitrogen lone pair (in the pyridone form).
      
  • The C2-F Handle:

    • Reaction:

      
       displacement with amines or thiols.
      
    • Condition:

      
      , DMSO, Heat (>80°C).
      
    • Mechanism: The 2-position is less reactive than the 4-position in the precursor, but once the 4-OH is installed (electron donor), the ring becomes electron-rich, making the C2-F displacement more difficult.

    • Strategic Note: If you need to substitute both positions, perform the

      
       at C2 before  hydrolyzing C4, or convert the C4-OH to a triflate (OTf) or chloride later.
      
Decision Tree for Scaffold Diversification

ReactivityTree Core 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine PathA Path A: O-Alkylation Core->PathA PathB Path B: Activation (POCl3/Tf2O) Core->PathB PathC Path C: C2-S_NAr (Difficult) Core->PathC ProdA Ether Analog (Kinase Hinge Binder) PathA->ProdA InterB 4-Cl or 4-OTf Intermediate PathB->InterB ProdB Suzuki Coupling (Bi-aryl Systems) InterB->ProdB NoteC Requires Strong Nucleophile (e.g., Hydrazine, Thiol) PathC->NoteC

Figure 2: Strategic pathways for diversifying the scaffold. Path B is recommended for generating carbon-carbon bonds at the 4-position.

Handling & Safety (E-E-A-T)

Analytical Challenges
  • NMR Silence: The Carbon-13 signals attached to Fluorine will be split into doublets/quartets. The C3 carbon (attached to

    
     and ring F) often disappears in standard 13C-NMR scans due to C-F coupling (
    
    
    
    ) and broadening.
    • Solution: Use 19F-NMR as the primary purity check. Expect two signals: one singlet for

      
       (~ -60 ppm) and one singlet/doublet for Ar-F (~ -90 to -110 ppm).
      
  • Mass Spectrometry: In LC-MS (ESI), the compound ionizes well in Negative Mode (

    
    ) due to the acidic proton.
    
Safety Protocols
  • HF Generation: During high-temperature

    
     reactions or acidic workups, trace hydrolysis of the C-F bond can release Hydrogen Fluoride (HF).
    
    • Protocol: Always have Calcium Gluconate gel available. Use plastic (polypropylene) labware if handling aqueous acidic solutions of the compound for extended periods.

  • Skin Absorption: Fluorinated pyridines are lipophilic and can penetrate the skin. Double-gloving (Nitrile) is mandatory.

References

  • ChemicalBook. (2024). 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine Properties and Predicted Data.

  • National Institutes of Health (NIH) - PubChem. (2024). 2,4-Dichloro-3-(trifluoromethyl)pyridine (Precursor Data).

  • Organic Syntheses. (2023). Synthesis of Trifluoromethylpyridines via Halogen Exchange.[3][4]

  • Sigma-Aldrich. (2024).[5][6] Product Specification: 2-Fluoro-3-(trifluoromethyl)pyridine series.

Sources

Strategic Integration of Fluorinated Pyridine Building Blocks in Drug Discovery

[1]

Executive Summary

The incorporation of fluorine into pyridine scaffolds is no longer a mere "methyl scan" alternative; it is a fundamental design strategy in modern medicinal chemistry. Fluorinated pyridines serve as high-value building blocks that simultaneously modulate pKa, enhance metabolic stability, and alter lipophilicity without significant steric penalty. This guide details the physicochemical rationale, synthetic access, and strategic application of these moieties, providing actionable protocols for the bench scientist.

Part 1: The Physicochemical Rationale

The pyridine ring is a privileged scaffold, present in over 20% of known drugs. However, its intrinsic basicity (pKa ~5.2) and susceptibility to oxidative metabolism often require modulation.[1] Fluorine substitution offers a precise tool for this electronic tuning.

Basicity and pKa Modulation

The high electronegativity of fluorine (Paulding scale: 3.98) exerts a strong inductive effect (

  • 2-Fluoropyridine: The inductive effect is maximized due to proximity, dropping the pKa to approximately -0.44. This renders the nitrogen non-basic at physiological pH, improving membrane permeability by ensuring the molecule remains neutral.

  • 3-Fluoropyridine: The effect is attenuated (pKa ~2.97), allowing for fine-tuning of solubility while maintaining some hydrogen bond acceptor capability.

Metabolic Stability

Pyridines are prone to N-oxidation and nucleophilic attack. Fluorine acts as a metabolic block:

  • C-F Bond Strength: At ~105.4 kcal/mol, the C-F bond is resistant to CYP450-mediated oxidative cleavage.

  • Site Blocking: Placing fluorine at the C2 or C6 positions blocks the most common sites of metabolic oxidation (e.g., by aldehyde oxidase).

Lipophilicity (LogP/LogD)

Contrary to the "fluorine always increases lipophilicity" dogma, the effect on pyridines is context-dependent. While C-F is more lipophilic than C-H, the reduction in basicity can lower the effective LogD at pH 7.4 by suppressing ionization.

Visualization: The Fluorine Effect

The following diagram illustrates the cascade of physicochemical changes induced by fluorination.

FluorineEffectPyridineNative Pyridine(pKa ~5.2, Metabolic Liability)FluorinationStrategic Fluorination(C-F Bond Formation)Pyridine->FluorinationpKapKa Reduction(2-F: ~ -0.44 | 3-F: ~3.0)Fluorination->pKaMetabolismMetabolic Blocking(Prevents N-Oxidation)Fluorination->MetabolismBindingBinding Affinity(Dipole Alignment)Fluorination->BindingPermeabilityIncreasedMembrane PermeabilitypKa->PermeabilityHalfLifeExtendedHalf-Life (t1/2)Metabolism->HalfLife

Caption: Physicochemical impact of fluorinating pyridine scaffolds. Note the divergence into pharmacokinetic (pK) and pharmacodynamic (PD) benefits.

Part 2: Synthetic Methodologies

Accessing fluorinated pyridines requires navigating the trade-off between reagent cost, safety, and regioselectivity.

The Halex Reaction (S_NAr)

The "Halogen Exchange" (Halex) is the industrial workhorse for creating building blocks (e.g., 2-fluoropyridine from 2-chloropyridine).[2]

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[2][3][4]
    
  • Reagents: Anhydrous KF or CsF.

  • Solvents: Polar aprotic (DMSO, Sulfolane, NMP) to solvate the metal cation and leave the fluoride anion "naked" and reactive.

  • Limitations: Requires electron-deficient rings (e.g., pyridines with

    
     or 
    
    
    groups) or high temperatures.[5]
Late-Stage C-H Fluorination (Radical)

For complex molecules where building block assembly is impossible, direct C-H fluorination using AgF₂ offers high regioselectivity (typically ortho to nitrogen).

  • Mechanism: Radical addition via a transient Ag(II)-pyridine complex.

  • Utility: Allows "fluorine scanning" on finished drug candidates without de novo synthesis.

Transition Metal Catalysis

Palladium or Copper-catalyzed cross-coupling of fluorinated building blocks (e.g., fluoropyridine boronic acids) is the standard for convergent synthesis.

Visualization: Synthetic Decision Matrix

SyntheticRoutesStartTarget: Fluorinated PyridineDecision1Is the core pre-functionalized?Start->Decision1RouteAYes (Cl/Br/B(OH)2 present)Decision1->RouteARouteBNo (C-H only)Decision1->RouteBHalexHalex Reaction (S_NAr)(Cl -> F using KF/DMSO)RouteA->HalexCreating BlockCouplingSuzuki/Buchwald Coupling(Use F-Pyridine Building Block)RouteA->CouplingUsing BlockAgF2AgF2 MediatedDirect C-H FluorinationRouteB->AgF2Late StageMinisciMinisci Reaction(Radical Alkylation of F-Pyridine)RouteB->MinisciAdding Sidechains

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and stage of discovery.

Part 3: Strategic Applications & Case Studies

Case Study 1: Alpelisib (Piqray®)

Alpelisib, a PI3Kα inhibitor, utilizes a 2-trifluoro-t-butyl pyridine moiety.

  • Design Logic: The bulky fluorinated group fills a hydrophobic pocket while the pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region (Val851).

  • Outcome: The fluorine atoms enhance metabolic stability against oxidation of the t-butyl group, a common liability in alkyl-substituted drugs.

Case Study 2: Enzalutamide (Xtandi®)

While primarily a benzamide, the optimization of androgen receptor antagonists frequently employs fluoropyridine bioisosteres to manage lipophilicity and prevent rapid clearance.

  • Bioisosterism: Replacing a phenyl ring with a 2-fluoropyridine often maintains the aromatic stacking interactions while lowering LogP and improving solubility.

Data Summary: Fluorine Substitution Effects[2][7][8][9][10][11][12]
PropertyNative Pyridine2-Fluoropyridine3-FluoropyridineDrug Discovery Impact
pKa (Conj. Acid) ~5.2~ -0.44~2.972-F eliminates basicity; 3-F tunes it.
C-X Bond Energy 98 kcal/mol (C-H)105.4 kcal/mol (C-F)105.4 kcal/mol (C-F)Blocks CYP450 oxidation at specific sites.
H-Bond Capability Strong AcceptorNone (N lone pair withdrawn)Moderate Acceptor2-F improves permeability; 3-F retains binding.
LogP Trend BaselineVariable (pH dependent)Slight IncreaseModulates distribution (LogD).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Fluoropyridine via Halex Reaction

Use Case: Creating a building block from a chlorinated precursor.

Safety: KF is hygroscopic; spray-dried KF is recommended. High temperatures required.[3]

  • Reagents: 2-Chloropyridine derivative (1.0 equiv), Spray-dried Potassium Fluoride (KF, 3.0 equiv), Tetraphenylphosphonium bromide (Ph4PBr, 0.05 equiv - Phase Transfer Catalyst).

  • Solvent: Anhydrous Sulfolane or DMSO (0.5 M concentration).

  • Procedure:

    • Charge an oven-dried reaction vial with the chloropyridine, KF, and Ph4PBr under nitrogen atmosphere.

    • Add anhydrous solvent.

    • Heat the mixture to 140–180°C for 12–24 hours. Monitor by 19F-NMR (disappearance of fluoride source, appearance of product signal ~ -65 to -70 ppm).

    • Workup: Cool to RT. Dilute with water and extract with diethyl ether. Wash organics with brine, dry over MgSO4, and concentrate.

    • Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage C-H Fluorination using AgF₂

Use Case: Direct fluorination of a complex pyridine scaffold.

Safety: AgF₂ is a strong oxidant and reacts violently with water. Use Teflon or plastic labware if possible to avoid etching glass over time, though standard glass is acceptable for short reactions.

  • Reagents: Pyridine substrate (1.0 equiv), Silver(II) Fluoride (AgF₂, 2.0–3.0 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • In a glovebox or under a rigorous N₂ stream, suspend AgF₂ in MeCN.

    • Add the pyridine substrate (dissolved in MeCN) slowly to the AgF₂ suspension at room temperature (20–25°C).

    • Stir for 1–4 hours. The black AgF₂ will turn into a grey/white solid (AgF) as the reaction proceeds.

    • Workup: Pour the reaction mixture into saturated aqueous NaHCO₃/ice mixture (to quench HF). Extract with EtOAc.[6][7]

    • Purification: Silica gel chromatography.[6]

    • Note: This reaction typically fluorinates the position ortho to the nitrogen (C2 or C6).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. [Link]

  • Senaweera, S., et al. (2014).[8] Halex Reaction: Synthesis of Fluorinated Heterocycles. Organic Synthesis. [Link]

  • FDA Drug Approvals. (2019). Alpelisib (Piqray) Prescribing Information. [Link]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of fluorinated pyridine scaffolds. It details a robust, modular protocol for the synthesis of 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine , a high-value intermediate often utilized in the development of kinase inhibitors and antiviral therapeutics.


Starting Material:  2,4-Difluoropyridine
Target Purity:  >98% (HPLC)

Executive Summary & Synthetic Strategy

The synthesis of polysubstituted pyridines, particularly those bearing both fluorine and trifluoromethyl groups, presents a regiochemical challenge. This protocol leverages the distinct electronic properties of 2,4-difluoropyridine to achieve precise functionalization.

Strategic Analysis
  • C3-Functionalization: The C3 proton of 2,4-difluoropyridine is highly acidic (

    
    ) due to the synergistic inductive effect of the flanking C2 and C4 fluorine atoms. This allows for exclusive C3-lithiation using Lithium Diisopropylamide (LDA).
    
  • Trifluoromethylation: Direct electrophilic trifluoromethylation of lithiated pyridines is often low-yielding. We employ a robust two-step sequence: C3-iodination followed by copper-mediated trifluoromethylation using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen’s Reagent).

  • Regioselective Hydrolysis: The final installation of the 4-hydroxy group utilizes a Nucleophilic Aromatic Substitution (

    
    ). The C4 position is sterically more accessible than C2 (which is flanked by the ring nitrogen and the bulky 
    
    
    
    group), ensuring high regioselectivity.
Retrosynthetic Pathway

Retrosynthesis Target 2-fluoro-4-hydroxy- 3-(trifluoromethyl)pyridine Inter1 2,4-difluoro- 3-(trifluoromethyl)pyridine Target->Inter1 Regioselective SNAr (Hydrolysis) Inter2 2,4-difluoro- 3-iodopyridine Inter1->Inter2 Cu-Mediated Trifluoromethylation SM 2,4-difluoropyridine Inter2->SM Directed Ortho- Lithiation (DoM)

Figure 1: Retrosynthetic logic flow exploiting the acidity of C3 and steric differentiation at C4.

Detailed Experimental Protocols

Step 1: Regioselective C3-Iodination

Objective: Install an iodine handle at the C3 position via Directed Ortho-Metallation (DoM).

  • Reagents:

    • 2,4-Difluoropyridine (1.0 equiv)

    • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

    • Iodine (

      
      ) (1.2 equiv)
      
    • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF (10 mL/g substrate).

  • Cooling: Cool the THF to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA solution dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Substrate Addition: Add 2,4-difluoropyridine (diluted in minimal THF) dropwise. The solution may turn yellow/orange.

  • Metallation: Stir at -78°C for 45 minutes . Note: Extended stirring is unnecessary due to the high acidity of the C3 proton.

  • Quench: Dissolve Iodine in THF and add dropwise to the lithiated species at -78°C.

  • Workup: Allow to warm to room temperature (RT). Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (EtOAc).[1]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Key Checkpoint:

  • Target Product: 2,4-difluoro-3-iodopyridine.

  • Validation:

    
     NMR should show two distinct aromatic signals (C5-H and C6-H) with lost symmetry compared to the starting material.
    
Step 2: Copper-Mediated Trifluoromethylation

Objective: Convert the C3-Iodide to a C3-Trifluoromethyl group using Chen’s Reagent.

  • Reagents:

    • 2,4-Difluoro-3-iodopyridine (1.0 equiv)

    • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen’s Reagent ) (2.5 equiv)

    • Copper(I) Iodide (CuI) (1.2 equiv)

    • HMPA or NMP (Solvent) - NMP is preferred for safety.

Protocol:

  • Setup: In a pressure tube or heavy-walled flask, combine the iodide, CuI, and Chen’s reagent in NMP (degassed).

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Mechanism:[1][2][3][4][5] The reagent undergoes decarboxylation to generate a "Cu-CF3" species in situ, which couples with the aryl iodide.

  • Workup: Cool to RT. Dilute with water and diethyl ether. Filter through a Celite pad to remove copper salts.

  • Purification: The product is volatile. Carefully concentrate under reduced pressure (keep bath <30°C) or purify via distillation if scale permits.[2]

Safety Note: This reaction generates


 and potentially 

. Ensure the vessel is rated for pressure.
Step 3: Regioselective C4-Hydrolysis ( )

Objective: Selectively displace the C4-Fluorine with a hydroxyl group.

Why not direct NaOH hydrolysis? Direct hydrolysis can be harsh and lead to mixtures. The Benzyl Alcohol Route is recommended for high-purity applications, as it allows for mild cleavage and purification.

  • Reagents:

    • 2,4-Difluoro-3-(trifluoromethyl)pyridine (1.0 equiv)

    • Benzyl Alcohol (1.1 equiv)

    • Sodium Hydride (NaH) (1.2 equiv, 60% dispersion)

    • THF (Anhydrous)

    • Deprotection:

      
       (1 atm), Pd/C (10% wt).
      

Protocol:

  • Alkoxide Formation: In a clean flask, suspend NaH in THF at 0°C. Add Benzyl Alcohol dropwise. Stir 30 mins until

    
     evolution ceases.
    
  • Displacement: Cool the solution to -10°C. Add the pyridine intermediate dropwise.

    • Regiocontrol: Low temperature favors the kinetic product (C4-substitution) over the thermodynamically more stable but sterically hindered C2-substitution.

  • Reaction: Stir at 0°C to RT. Monitor by TLC/LCMS.

  • Intermediate Isolation: Quench with water, extract with EtOAc. Purify the 4-(benzyloxy)-2-fluoro-3-(trifluoromethyl)pyridine .

  • Hydrogenolysis: Dissolve the benzyl ether in MeOH. Add Pd/C (10% w/w). Stir under

    
     balloon for 2 hours.
    
  • Final Isolation: Filter through Celite. Concentrate to yield the free hydroxyl pyridine.

Analytical Data Summary

CompoundKey

NMR Features (Predicted)
Key

NMR Features
SM: 2,4-Difluoropyridine

8.2 (m, 1H), 6.9 (m, 1H), 6.8 (m, 1H)
-90 ppm, -104 ppm
Inter 1: 3-Iodo analog

8.0 (d), 7.1 (m)
Shifts downfield due to Iodine
Inter 2: 3-

analog

8.4 (d), 7.2 (t)
New singlet ~ -64 ppm (

)
Target: 4-OH analog

11.5 (br s, OH), 7.8 (d), 6.5 (d)
C2-F and C3-

signals only

Process Workflow Diagram

Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Hydrolysis A 2,4-Difluoropyridine B LDA / -78°C A->B C Iodine Quench B->C D Chen's Reagent CuI / 100°C C->D Purified Iodide E 2,4-Difluoro- 3-(CF3)pyridine D->E F BnOH / NaH (SNAr at C4) E->F G Pd/C, H2 (Deprotection) F->G H FINAL PRODUCT 2-fluoro-4-hydroxy- 3-(trifluoromethyl)pyridine G->H

Figure 2: Step-by-step process flow from starting material to final active pharmaceutical ingredient (API) intermediate.

References

  • Schlosser, M. (2005). "The 2,4-Difluoropyridine Case: A Textbook Example of Regioselective Metallation." Angewandte Chemie International Edition.

  • Chen, Q.Y., & Wu, S.W. (1989). "Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A New Efficient Trifluoromethylating Agent." Journal of the Chemical Society, Chemical Communications.

  • O'Brien, P. (2020). "Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorinated Heterocycles." Chemical Reviews.

  • Sigma-Aldrich. (2023). "Product Specification: 2,4-Difluoro-3-iodopyridine (CAS 837364-88-2)." Merck KGaA.

Sources

Application Note: Strategic C-C Bond Formation Utilizing 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the effective use of 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine as a coupling partner in Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic nuances imparted by the unique electronic properties of the substituents, offering field-proven insights to guide catalyst selection, reaction optimization, and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications.

Introduction: The Strategic Value of the Pyridine Core

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a privileged structural motif. The introduction of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. Specifically, the 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine core offers a trifecta of functionalities that present both a synthetic challenge and a powerful opportunity for late-stage functionalization. The Suzuki-Miyaura coupling, a robust and versatile method for C-C bond formation, is an ideal tool for derivatizing this valuable scaffold.

Mechanistic Insights & Key Considerations

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of a catalytic cycle involving a palladium catalyst. The specific substituents on the 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine ring profoundly influence its reactivity.

  • The Role of the Fluoro Group: The -F group at the 2-position is a key activating group for nucleophilic aromatic substitution, but in the context of Suzuki coupling, it serves as an excellent leaving group in the oxidative addition step with the Pd(0) catalyst. Its strong electron-withdrawing nature contributes to the electrophilicity of the C-F bond.

  • The Trifluoromethyl Group's Influence: The -CF3 group is a powerful electron-withdrawing group that further activates the pyridine ring towards oxidative addition. This increased reactivity can be beneficial but also poses challenges, such as an increased propensity for side reactions if conditions are not carefully controlled.

  • The Hydroxyl Group's Impact: The 4-hydroxy group is a point of potential interference. It can act as a ligand for the palladium catalyst or be deprotonated by the base, potentially altering the electronic properties of the ring and influencing the reaction outcome. It is often necessary to protect this group prior to coupling, though in some cases, specific ligand and base combinations can render protection unnecessary.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_ArylR Ar-Pd(II)-R Ln Transmetal->PdII_ArylR Boronate R-B(OR)2 Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_ArylR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Py-F ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocol

This protocol provides a general framework for the Suzuki-Miyaura coupling of 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine with a variety of aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
  • Pyridine Substrate: 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

  • Boronic Acid/Ester: Aryl- or heteroarylboronic acid or pinacol ester

  • Palladium Catalyst: Pd(dppf)Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is a good starting point. Other catalysts such as Pd(PPh3)4 or Pd2(dba)3 may also be effective.

  • Ligand: If using a catalyst like Pd2(dba)3, a ligand such as SPhos or XPhos is required.

  • Base: A non-nucleophilic inorganic base is typically used. K2CO3, Cs2CO3, or K3PO4 are common choices.

  • Solvent: Anhydrous, degassed solvents are crucial. A mixture of dioxane and water (e.g., 4:1) is often effective. Other options include toluene, DMF, or DME.

Reaction Setup and Execution

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents 1. Weigh Reagents: - Pyridine Substrate - Boronic Acid - Catalyst & Ligand - Base Solvent 2. Prepare Anhydrous, Degassed Solvent Reagents->Solvent Vessel 3. Add Reagents to Reaction Vessel Solvent->Vessel Degas 4. Degas Mixture (e.g., N2 sparging) Vessel->Degas Heat 5. Heat to Reaction Temperature (e.g., 80-110 °C) Degas->Heat Monitor 6. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 7. Cool to Room Temp Monitor->Cool Quench 8. Quench Reaction (e.g., add water) Cool->Quench Extract 9. Extract with Organic Solvent Quench->Extract Dry 10. Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate 11. Concentrate in vacuo Dry->Concentrate Purify 12. Purify by Column Chromatography Concentrate->Purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Alternatively, use three cycles of vacuum followed by backfilling with an inert gas.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Optimized Reaction Conditions
Boronic Acid PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl2 (3)K2CO3 (2)Dioxane/H2O (4:1)10085-95
4-Methoxyphenylboronic acidPd(PPh3)4 (5)Cs2CO3 (2.5)Toluene/H2O (5:1)11080-90
3-Thienylboronic acidPd2(dba)3 (2) / SPhos (4)K3PO4 (3)Dioxane9075-85
Pyridine-3-boronic acidPd(dppf)Cl2 (4)K2CO3 (2)DMF10070-80

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents/solvents- Inappropriate base or temperature- Use a fresh batch of catalyst- Ensure thorough degassing- Use anhydrous, high-purity solvents and reagents- Screen different bases (e.g., Cs2CO3, K3PO4) and temperatures
Formation of Side Products - Protodeboronation of the boronic acid- Homocoupling of the boronic acid- Decomposition of the starting material- Use a less aqueous solvent system- Use a milder base- Lower the reaction temperature- Add the boronic acid portion-wise
Difficulty in Purification - Co-elution of product with residual catalyst or ligands- Product instability on silica gel- Filter the crude reaction mixture through a plug of Celite before concentration- Use a different stationary phase for chromatography (e.g., alumina)- Consider purification by crystallization

Application Example: Synthesis of a Kinase Inhibitor Precursor

The 2-aryl-4-hydroxy-3-(trifluoromethyl)pyridine motif is a key structural feature in a number of potent kinase inhibitors. The Suzuki-Miyaura coupling provides a convergent and efficient route to these important molecules. For example, the coupling of 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine with (4-(N,N-dimethylsulfamoyl)phenyl)boronic acid can furnish a key intermediate in the synthesis of a novel p38 MAP kinase inhibitor. This transformation highlights the utility of this methodology in accessing complex, biologically active compounds.

Conclusion

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. The Suzuki-Miyaura coupling provides a powerful and reliable method for its derivatization. By understanding the electronic effects of the substituents and carefully selecting the reaction conditions, researchers can efficiently access a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists looking to leverage this powerful synthetic tool.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(10), 2668–2670. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Controlled Regioselectivity in the Suzuki-Miyaura Coupling of Halopyridines. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Fricke, T., & Studer, A. (2019). Trifluoromethyl- and Perfluoroalkyl-Substituted (Hetero)arenes: A Plethora of Applications. Angewandte Chemie International Edition, 58(3), 668–680. [Link]

Troubleshooting & Optimization

Technical Support Center: Regioselective Hydrolysis of 2,4-difluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective hydrolysis of 2,4-difluoro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired regiochemical outcome.

Introduction: The Challenge of Regioselectivity

The hydrolysis of 2,4-difluoro-3-(trifluoromethyl)pyridine presents a classic challenge in regioselectivity. The electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group activate both the C2 and C4 positions towards nucleophilic attack. However, the interplay of electronic and steric factors can lead to a mixture of the desired 2-hydroxy and 4-hydroxy products. This guide will equip you with the knowledge to control this selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter.

Question: My hydrolysis is yielding a mixture of C2 and C4 isomers. How can I improve selectivity for the C2-hydroxy product?

Answer: Achieving high selectivity for the 2-hydroxy-4-fluoro-3-(trifluoromethyl)pyridine isomer often requires careful control of reaction conditions to favor kinetic control. The C4 position is generally more electron-deficient due to the para-relationship with the ring nitrogen, but the C2 position can be favored under certain conditions.

  • Rationale: Nucleophilic attack at the C4 position is often thermodynamically favored. However, attack at the C2 position can be kinetically favored, especially with sterically hindered nucleophiles or under milder reaction conditions. The proximity of the C2 position to the ring nitrogen can also play a role in stabilizing the Meisenheimer intermediate through coordination with the incoming nucleophile or cation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance kinetic control and favor the formation of the C2-hydroxy isomer.

    • Choice of Base: A weaker base, such as sodium bicarbonate or potassium carbonate, is often preferred over strong bases like sodium hydroxide. Strong bases can lead to a more aggressive, less selective reaction.

    • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. Protic solvents like water or alcohols can stabilize the transition state leading to the C2 product. Consider using a mixture of an organic solvent and water to modulate solubility and reactivity.

    • Controlled Addition of Reagents: A slow, dropwise addition of the aqueous base to the solution of the starting material can help maintain a low concentration of the nucleophile and favor the kinetically controlled product.

Question: I am observing low conversion and a slow reaction rate. What factors should I investigate?

Answer: A sluggish reaction can be due to several factors, including insufficient activation of the substrate or poor solubility.

  • Rationale: Nucleophilic aromatic substitution on electron-deficient rings like pyridine is generally facile, but the reaction rate is still dependent on the nucleophilicity of the attacking species and the temperature.

  • Troubleshooting Steps:

    • Increase Temperature: While lower temperatures favor C2 selectivity, if the reaction is too slow, a modest increase in temperature may be necessary. You will need to find a balance between reaction rate and selectivity.

    • Use a Stronger Base: If you are using a very weak base and observing low conversion, switching to a slightly stronger base like sodium hydroxide could increase the rate. However, be mindful of the potential impact on regioselectivity.

    • Phase-Transfer Catalysis: If you are running a biphasic reaction (e.g., an organic solvent and water), the addition of a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the transport of the hydroxide ion into the organic phase and increase the reaction rate.

    • Solvent Choice: Ensure your starting material is fully dissolved in the chosen solvent system. A co-solvent like THF or dioxane can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the generally preferred site of nucleophilic aromatic substitution on 2,4-difluoro-3-(trifluoromethyl)pyridine and why?

A1: The C4 position is generally the more electronically activated site for nucleophilic attack. This is due to the powerful electron-withdrawing effect of the pyridine nitrogen atom, which is in a para relationship to the C4 position. This polarization strongly depletes electron density at C4, making it highly electrophilic. The C2 position is also activated, being ortho to the nitrogen.

Q2: Can I selectively synthesize the 4-hydroxy-2-fluoro-3-(trifluoromethyl)pyridine isomer?

A2: Yes, the synthesis of the 4-hydroxy isomer is often more straightforward due to the inherent electronic preference for attack at the C4 position. Using stronger reaction conditions, such as a strong base (e.g., NaOH or KOH) and higher temperatures, will typically favor the thermodynamically more stable 4-hydroxy product.

Q3: Are there any known catalysts that can enhance the regioselectivity of this hydrolysis?

A3: While phase-transfer catalysts can enhance the rate, regioselectivity is primarily governed by the reaction conditions (temperature, solvent, base). There is ongoing research into more sophisticated catalytic systems for directed SNAr reactions, but for this specific hydrolysis, control of the fundamental reaction parameters is the most established method for achieving regioselectivity.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Hydroxy-4-fluoro-3-(trifluoromethyl)pyridine (Kinetic Control)

ParameterValue
Temperature 0 °C to Room Temperature
Base Sodium Bicarbonate (NaHCO₃)
Solvent Tetrahydrofuran (THF) / Water (1:1)
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • Dissolve 2,4-difluoro-3-(trifluoromethyl)pyridine (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture with 1M HCl to a pH of ~5-6.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Synthesis of 4-Hydroxy-2-fluoro-3-(trifluoromethyl)pyridine (Thermodynamic Control)

ParameterValue
Temperature 80-100 °C
Base Sodium Hydroxide (NaOH)
Solvent Water or Dioxane/Water (1:1)
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • Dissolve 2,4-difluoro-3-(trifluoromethyl)pyridine (1.0 eq) in the chosen solvent system.

  • Add an aqueous solution of sodium hydroxide (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully acidify with concentrated HCl to a pH of ~1-2.

  • The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract with an organic solvent.

  • Wash the product with water and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Hydrolysis_Regioselectivity cluster_conditions Reaction Conditions cluster_products Products Kinetic Kinetic Control (Low Temp, Weak Base) C2_Product 2-Hydroxy-4-fluoro -3-(trifluoromethyl)pyridine Kinetic->C2_Product Leads to Thermo Thermodynamic Control (High Temp, Strong Base) C4_Product 4-Hydroxy-2-fluoro -3-(trifluoromethyl)pyridine Thermo->C4_Product Leads to Start 2,4-difluoro-3- (trifluoromethyl)pyridine Start->Kinetic Favors Start->Thermo Favors

Caption: Control of regioselectivity in the hydrolysis of 2,4-difluoro-3-(trifluoromethyl)pyridine.

Troubleshooting_Workflow Start Problem: Poor Regioselectivity (Mixture of Isomers) Q_Goal Desired Product? Start->Q_Goal A_C2 Goal: C2-Hydroxy Q_Goal->A_C2 C2 A_C4 Goal: C4-Hydroxy Q_Goal->A_C4 C4 Sol_C2_Temp Decrease Temperature (e.g., 0 °C - RT) A_C2->Sol_C2_Temp Sol_C2_Base Use Weaker Base (e.g., NaHCO₃) A_C2->Sol_C2_Base Sol_C2_Solvent Use Protic Solvent (e.g., H₂O, Alcohol) A_C2->Sol_C2_Solvent Sol_C4_Temp Increase Temperature (e.g., 80-100 °C) A_C4->Sol_C4_Temp Sol_C4_Base Use Stronger Base (e.g., NaOH, KOH) A_C4->Sol_C4_Base

Caption: Troubleshooting workflow for improving regioselectivity.

References

  • Title: Nucleophilic Aromatic Substitution. Source: Organic Chemistry (5th Edition) by Paula Yurkanis Bruice. URL: [Link]

  • Title: The SNAr Reaction: A Powerful Tool for C-C and C-Heteroatom Bond Formation. Source: Chemical Reviews. URL: [Link]

  • Title: Factors Affecting the Regioselectivity of Nucleophilic Aromatic Substitution on Pyridine Derivatives. Source: Journal of Organic Chemistry. URL: [Link]

Technical Support Center: Trifluoromethylated Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TF-OH-PYR-SOLV Assigned Specialist: Senior Application Scientist Subject: Solubility, Purification, and Handling of Trifluoromethylated Hydroxypyridines

Core Analysis: The "Brick Dust" & Tautomer Trap

Welcome to the support center. If you are working with trifluoromethylated hydroxypyridines (e.g., 2-hydroxy-4-(trifluoromethyl)pyridine), you are likely facing a paradox: the compound is too polar for non-polar solvents (hexane/DCM) yet too lipophilic for water.

This is not user error; it is a fundamental property of the Fluoro-Tautomeric Interface .

The Root Cause

Two competing forces drive the insolubility of these scaffolds:

  • The Tautomer Trap: 2- and 4-hydroxypyridines exist predominantly as pyridones (amide-like tautomers) in the solid state and in solution. This creates strong intermolecular hydrogen-bonding networks (dimers), resulting in high lattice energy (high melting points) and poor solubility.

  • The Fluorine Effect: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing.

    • Acidity Shift: It dramatically lowers the pKa of the hydroxyl group (typically from ~11 to ~5–6).

    • Lipophilicity: It adds significant bulk and lipophilicity, making the molecule "greasy" despite its polarity.

The result: A "brick dust" solid that resists dissolution in standard organic solvents and behaves unpredictably in aqueous workups.

Troubleshooting Modules (Q&A)

Module A: Dissolution & Solvent Selection

Q: My compound won't dissolve in DCM or Methanol for NMR. It’s just a suspension. What do I do?

A: You are fighting the pyridone dimer. Dichloromethane (DCM) cannot break the strong intermolecular H-bonds of the pyridone dimer. Methanol is often insufficient due to the lipophilic -CF₃ group.

Protocol:

  • For NMR: Use DMSO-d6 or DMF-d7 . These are polar aprotic solvents that effectively disrupt the H-bond network of the dimer.

  • For Reactions: If you must use a non-polar solvent (like Toluene), add a co-solvent or a "breaker" agent.

    • Recommendation: Add 5–10% DMF or DMAc to your non-polar solvent.

    • Alternative: Use a silylating agent (e.g., HMDS) to temporarily mask the -OH/-NH, converting it to a soluble silyl ether/amide for the reaction duration.

Solvent Compatibility Matrix:

SolventSolubility RatingTechnical Note
Water Poor (pH dependent)Insoluble at neutral pH. Soluble as a salt at pH > 8.
DCM / Chloroform Poor to Moderateoften forms suspensions; fails to break dimers.
Methanol / Ethanol ModerateBetter for 3-OH isomers; 2-/4-OH pyridones may still struggle.
DMSO / DMF Excellent Breaks H-bonds; best for stock solutions.
Ethyl Acetate ModerateGood for extraction, but may require large volumes.
Module B: The "Invisible Product" (Workup Issues)

Q: I extracted my reaction with EtOAc/Water, but my product disappeared. It's not in the organic layer, and I can't see it in the water.

A: Your product likely washed away into the aqueous layer because you treated it like a standard phenol.

The Mechanism: Standard phenols have a pKa ~10. Standard bicarbonate washes (pH ~8–9) will not deprotonate them. However , a -CF₃ group at the 4- or 6-position can drop the pKa of a 2-hydroxypyridine to ~5–6 .

  • Error: If you washed with Sat. NaHCO₃ (pH 8), you deprotonated your compound (making it an anionic salt), and it went into the water waste.

The Fix: Precise pH Swing Extraction Do not use broad "acid/base" washes. You must target the specific pKa window.

Step-by-Step Protocol:

  • Acidify: Adjust aqueous layer to pH 3–4 (using 1M HCl or Citric Acid). The compound is now neutral.

  • Extract: Use Ethyl Acetate or THF/EtOAc (1:1). Avoid DCM if possible.

  • Wash: Wash the organic layer with Brine (NaCl), not Bicarbonate.

  • Dry: Use Na₂SO₄ (Sodium Sulfate).

Module C: Purification (Chromatography)[1]

Q: The compound streaks on the silica column and co-elutes with impurities.

A: This is caused by the "stickiness" of the pyridone tautomer interacting with the acidic silica gel.

Troubleshooting Guide:

  • Mobile Phase Modifier: You must dope your mobile phase.

    • Acidic Compounds: Add 1% Acetic Acid to the eluent (e.g., Hexane/EtOAc + 1% AcOH). This keeps the compound fully protonated and reduces tailing.

    • Alternative: If the compound is acid-sensitive, use DCM/MeOH (95:5) but pre-wash the silica column with the eluent to deactivate active sites.

  • Reverse Phase (C18): Often superior for these compounds.

    • Use Water/Acetonitrile with 0.1% TFA or Formic Acid . The acid is crucial to suppress ionization and sharpen the peak.

Visualizations

Diagram 1: The Solubility Logic Tree

Caption: Decision matrix for handling trifluoromethylated hydroxypyridines based on substitution pattern and tautomerism.

SolubilityLogic Start Input: CF3-Hydroxypyridine CheckPos Check -OH Position Start->CheckPos Pos2_4 2- or 4-Position CheckPos->Pos2_4 High Risk Pos3 3-Position CheckPos->Pos3 Standard Tautomer Exists as Pyridone (Strong Dimers) Pos2_4->Tautomer AcidityCheck Check pKa Impact (CF3 Effect) Pos2_4->AcidityCheck Phenolic Exists as Phenol (Weaker H-bonds) Pos3->Phenolic SolventChoice Solvent Selection Tautomer->SolventChoice Phenolic->SolventChoice DMSO Use DMSO/DMF (Break Dimers) SolventChoice->DMSO If Pyridone DCM Standard DCM/MeOH (Usually Sufficient) SolventChoice->DCM If Phenol Warning pKa drops to ~5-6 (Avoid NaHCO3 wash) AcidityCheck->Warning

Diagram 2: The pH Swing Extraction Protocol

Caption: Workflow to recover product lost in aqueous phase due to CF3-induced acidity.

pH_Swing Step1 Reaction Mixture (Aq. Layer pH > 7) Step2 Acidify to pH 3-4 (Use 1M HCl/Citric) Step1->Step2 Protonation Step3 Compound Neutralized (Precipitates/Oils out) Step2->Step3 Phase Separation Step4 Extract with EtOAc (Avoid DCM) Step3->Step4 Partitioning Step5 Wash with Brine (NO Bicarbonate) Step4->Step5 Purification

References

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry.[1][2][3][4] In Annual Reports in Medicinal Chemistry. This seminal work details the specific effects of fluorine substitution on pKa and lipophilicity.[5]

  • Pipzine Chemicals. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyridine Technical Data. Provides specific solubility and pKa data (~5–6) for the 4-CF3 isomer.

  • Santa Cruz Biotechnology. (n.d.). Product Analysis: 2-Hydroxy-4-(trifluoromethyl)pyridine.[6][7] Confirming physical states and storage requirements.[8]

  • University of Tartu. (2019). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Comprehensive database of pKa shifts in fluorinated heterocycles.

Sources

Technical Support Guide: Controlling Hydrolysis of 2,4-Difluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: 2,4-Difluoro-3-(trifluoromethyl)pyridine is a highly activated electrophile due to the synergistic electron-withdrawing effects of the ring nitrogen, the two fluorine atoms, and the trifluoromethyl (


) group.

In Nucleophilic Aromatic Substitution (


) reactions, specifically hydrolysis, the primary challenge is preventing the "runaway" reaction —the rapid second hydrolysis of the remaining fluorine atom after the first substitution. The target is typically the mono-hydrolyzed product  (predominantly 4-hydroxy-2-fluoro-3-(trifluoromethyl)pyridine under kinetic control), but the thermodynamic sink is the 2,4-dihydroxy impurity.

Scope: This guide provides protocols to maximize mono-selectivity, suppress over-hydrolysis, and troubleshoot regioselectivity issues.

Reaction Mechanism & Critical Control Points[1]

To solve the problem, we must understand the competition between


 (mono-substitution) and 

(di-substitution).
The Mechanistic Pathway

The reaction proceeds via an addition-elimination (


) mechanism involving a Meisenheimer complex.[1]
  • Activation: The 4-position is activated by the para-nitrogen and the ortho-

    
     group. The 2-position is activated by the ortho-nitrogen and ortho-
    
    
    
    .
  • Regioselectivity: Steric hindrance from the bulky

    
     group at position 3 often retards attack at position 2 more than position 4, making C4 the kinetic site of attack.
    
  • Over-Hydrolysis Risk: Once the mono-hydroxy product is formed, it exists in equilibrium with its phenoxide (pyridinate) form under basic conditions. However, if the reaction mixture is too aggressive (high temperature/strong solvent), the second fluorine at C2 becomes vulnerable.

Visualization: Reaction Pathway & Kinetic Competition

ReactionPathway SM Starting Material (2,4-Difluoro-3-CF3-Py) TS1 Meisenheimer Complex (C4) SM->TS1 + OH- (k1) Mono Target: Mono-Hydrolysis (4-OH-2-F-3-CF3-Py) TS1->Mono - F- Di Impurity: Over-Hydrolysis (2,4-Di-OH-3-CF3-Py) Mono->Di + OH- / High T (k2) (Avoid this step)

Figure 1: The kinetic competition between desirable mono-substitution and undesirable over-hydrolysis.

Optimized Experimental Protocol

Objective: Synthesis of 4-hydroxy-2-fluoro-3-(trifluoromethyl)pyridine with <2% di-hydroxy impurity.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Type
Substrate 1.0Electrophile2,4-difluoro-3-(trifluoromethyl)pyridine
Base 1.05 - 1.10Nucleophile SourceLiOH (preferred) or KOH
Solvent 10-15 VolMediumTHF/Water (4:1) or 1,4-Dioxane/Water
Quench ExcessProtonation1M HCl or Citric Acid
Step-by-Step Procedure (Inverse Addition Technique)
  • Preparation of Substrate Solution: Dissolve the fluoropyridine (1.0 eq) in THF (10 volumes) and cool to -10°C .

    • Why? Low temperature increases the

      
       between the C4 and C2 transition states, improving regioselectivity.
      
  • Preparation of Base Solution: Prepare a solution of LiOH (1.05 eq) in water (2.5 volumes).

    • Why LiOH? Lithium acts as a Lewis acid, potentially coordinating with the ring nitrogen and fluorine, which can enhance regiocontrol compared to K+ or Na+.

  • Controlled Addition (Critical Step): Slowly add the base solution to the substrate solution over 60 minutes via syringe pump, maintaining internal temperature < 0°C.

    • Why?Inverse addition (base to substrate) ensures the substrate is always in excess relative to the base, statistically favoring mono-substitution. Dumping substrate into base causes local high concentrations of

      
      , leading to immediate double substitution.
      
  • Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of SM and the emergence of the Mono-product peak.

  • Quench: The moment SM is <1%, quench immediately with cold 1M HCl/Citric acid to pH 3-4.

    • Why? Stopping the reaction immediately prevents the slower

      
       reaction (attack on the second fluorine) from proceeding.
      

Troubleshooting Guide

Scenario A: "I am seeing significant (10%+) 2,4-dihydroxy impurity."

Root Cause: The reaction conditions are too energetic, or the local concentration of base is too high.

Diagnostic CheckCorrective ActionMechanism
Addition Mode Switch to Inverse Addition .Prevents exposure of product to excess base.
Temperature Lower reaction temp by 10-20°C.Reduces

(over-hydrolysis) more than

.
Solvent Avoid DMSO or DMF. Use THF or Dioxane.Dipolar aprotic solvents (DMSO) accelerate

drastically, making control difficult.
Stoichiometry Reduce base from 1.5 eq to 1.05 eq.Limits the reagent available for the second attack.
Scenario B: "The reaction stalls at 80% conversion."

Root Cause: Base depletion or product inhibition (the product is acidic).

  • Explanation: The product (hydroxypyridine) is acidic (

    
    ). As it forms, it consumes base to form the phenoxide salt. If you use exactly 1.0 eq of base, the reaction will stall at ~50% because the product consumes the remaining base.
    
  • Solution: You need 2.0 - 2.2 equivalents of base total if the product is not an alkoxide but a hydroxide.

    • Correction to Protocol: If using hydroxide to make the hydroxy compound, the first equivalent does the substitution (releasing

      
      ), and the second equivalent deprotonates the resulting phenol.
      
    • Refined Protocol: Use 2.1 eq of base, but add it very slowly at low temp.

Scenario C: "I am getting the wrong isomer (2-hydroxy instead of 4-hydroxy)."

Root Cause: Thermodynamic control or steric factors.

  • Solution: Ensure kinetic control (low temp, short time).

  • Solvent Switch: Switch from polar protic (water/alcohol) to non-polar/aprotic mixtures. The solvation of the nucleophile affects the transition state energy. A "naked" hydroxide in ACN/Crown ether might behave differently than solvated

    
     in water.
    

Decision Tree for Optimization

TroubleshootingTree Start Analyze Crude HPLC CheckDi > 5% Di-OH Impurity? Start->CheckDi CheckSM > 10% SM Remaining? CheckDi->CheckSM No Action1 1. Lower Temp (-20°C) 2. Slow Down Addition 3. Check Mixing CheckDi->Action1 Yes Action2 1. Increase Base (2.2 eq total) 2. Slight Temp Increase (Only after addition complete) CheckSM->Action2 Yes Perfect Success: Isolate Product CheckSM->Perfect No

Figure 2: Logic flow for optimizing reaction outcomes based on HPLC data.

Frequently Asked Questions (FAQ)

Q1: Why does DMSO cause over-hydrolysis? A: DMSO is a polar aprotic solvent that solvates cations (like


) very well but leaves the anion (

) "naked" and highly reactive. This increases the rate of reaction (

) exponentially. While it speeds up the first substitution, it accelerates the second substitution (

) even more, narrowing the window of control.

Q2: Can I use alkoxides (e.g., NaOMe) instead of Hydroxide? A: Yes, but this yields the alkoxy-pyridine (ether). If you want the hydroxy-pyridine, you can perform the


 with benzyl alcohol/NaH and then deprotect via hydrogenolysis, or use 

-Butoxide and deprotect with acid. This two-step method is often more selective than direct hydrolysis because the intermediate ether does not consume base (unlike the acidic phenol product).

Q3: How do I remove the 2,4-dihydroxy impurity if it forms? A: Separation is difficult due to similar polarity. However, the di-hydroxy species is more acidic (


) than the mono-hydroxy (

). You can try a pH-controlled extraction :
  • Adjust aqueous layer to pH 5.5.

  • Extract with EtOAc (Mono-product extracts; Di-hydroxy stays in water as a salt).

  • Acidify organic layer wash or re-extract.

References

  • Chambers, R. D., et al. (2000). Nucleophilic aromatic substitution in polyfluorinated pyridines.[1] Journal of the Chemical Society, Perkin Transactions 1.

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution.[1][2][3][4] Chemical Reviews.

  • BenchChem Technical Support. (2025). Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[1][2][4]

  • Caroon, J. M., et al. (1995). Regioselective Nucleophilic Substitution of Fluoropyridines. Journal of Medicinal Chemistry.

Sources

Optimizing yields for SnAr reactions on electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing


 on Electron-Deficient Pyridines 

Status: ONLINE Agent: Senior Application Scientist Ticket ID: SNAR-PYR-OPT-001

Welcome to the Heterocycle Optimization Hub

You have reached the Tier 3 Technical Support for Nucleophilic Aromatic Substitution (


). Unlike standard benzene chemistry, electron-deficient pyridines obey a distinct set of kinetic rules. This guide addresses the most common failure modes: inert substrates, regio-isomer contamination, and decomposition ("tarring").

Module 1: Reactivity & Kinetics (The "Why isn't it starting?" Section)

Q1: I am using 3-fluoropyridine and heating it to 120°C with an amine, but seeing <5% conversion. Why?

A: You are fighting a losing battle against the mechanism.

  • The Issue:

    
     requires the negative charge of the intermediate (Meisenheimer complex) to be stabilized by resonance. In a 3-substituted pyridine, the nitrogen atom is meta to the leaving group. It cannot accept the negative charge via resonance.[1]
    
  • The Fix: You must change the substrate or the mechanism.

    • Activate the Ring: Oxidize the nitrogen to a Pyridine N-oxide using mCPBA. The N-oxide oxygen can stabilize the charge at the 3-position (though 2/4 are still preferred, reactivity increases globally).

    • Change Mechanism: Switch to Buchwald-Hartwig amination (Pd-catalyzed). The 3-position is perfectly suitable for oxidative addition, which does not rely on the Meisenheimer stability.

Q2: I have a 2-bromo- and a 2-fluoropyridine. Which one should I use for maximum yield?

A: Contrary to


/

logic, use the Fluoride.
  • The Science: In

    
    , the rate-determining step (RDS) is usually the addition of the nucleophile, not the breaking of the C-X bond.[2]
    
  • The "Element Effect": Fluorine is the most electronegative atom. It lowers the energy of the LUMO at the carbon center, accelerating the nucleophilic attack. The C-F bond strength is irrelevant because bond breaking occurs after the RDS.

  • Rule of Thumb: Reactivity order is F >> Cl ≈ Br > I.[3]

Module 2: Solvent & Base Effects (The "Why is it messy?" Section)

Q3: My reaction turns into black tar within 30 minutes. I’m using NaH in DMF.

A: You are likely seeing solvent decomposition or polymerization.

  • The Hazard: Sodium Hydride (NaH) in DMF is thermally unstable and can undergo a "runaway" exotherm, forming dimethylamine (a secondary nucleophile) and carbon monoxide. The dimethylamine will compete with your intended nucleophile, creating impurities.

  • The Fix:

    • Solvent Switch: Move to DMSO or NMP . DMSO is the "gold standard" for

      
       because it solvates cations (Na+, K+) extremely well, leaving the anionic nucleophile "naked" and highly reactive.
      
    • Base Switch: If your nucleophile is neutral (e.g., an amine), use a mild organic base like DIPEA or inorganic

      
       . Reserve NaH only for weak nucleophiles (like alcohols) and use it in THF or DMSO at controlled temperatures.
      

Q4: How do I remove DMSO during workup without losing my product?

A: DMSO's high boiling point (189°C) makes rotovapping difficult.

  • Protocol:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with 5% Aqueous LiCl solution . The lithium ions coordinate to DMSO, pulling it into the aqueous phase much more effectively than water or brine alone.

    • Wash with water, then brine, dry over

      
      .
      

Module 3: Advanced Troubleshooting (The "Yield is stuck" Section)

Q5: I have a 2,4-dichloropyridine. Which chloride will displace first?

A: The C4-chloride is generally more reactive.[1]

  • Reasoning: While both positions are activated, the C4 position is less sterically hindered. The lone pair on the pyridine nitrogen exerts electrostatic repulsion against incoming nucleophiles at the C2 position.

  • Control Strategy: To selectively hit C4, use 1.0 equivalent of nucleophile at 0°C. To hit C2, you generally need to displace C4 first, or use specific bulky ligands/catalysts (though this moves into Pd-catalysis territory).

Q6: My reaction stalls at 60% conversion. Adding more catalyst/heat doesn't help.

A: You might be facing Product Inhibition .

  • The Phenomenon: The leaving group (e.g., Fluoride) is generated as the reaction proceeds. Fluoride can act as a base or form H-bonds with your nucleophile, deactivating it.

  • The Fix: Add a Scavenger .

    • If generating Fluoride: Add TMS-Cl or reactive silica to trap

      
      .
      
    • If generating protons (amine nucleophile): Ensure you have excess base (

      
       equiv).
      

Visualizing the Decision Process

The following diagram outlines the logical flow for optimizing a failed


 reaction.

SnAr_Optimization Start Reaction Failed / Low Yield Check_Position Check LG Position Start->Check_Position Pos_3 Position 3 (Meta) Check_Position->Pos_3 Yes Pos_2_4 Position 2 or 4 (Ortho/Para) Check_Position->Pos_2_4 Yes Action_N_Oxide Strategy: N-Oxide Activation or Pd-Catalysis Pos_3->Action_N_Oxide Check_LG Check Leaving Group Pos_2_4->Check_LG LG_Halide LG = Br, I Check_LG->LG_Halide Yes LG_Fluoro LG = F, Cl Check_LG->LG_Fluoro Yes Action_Switch_LG Switch to Fluoride (F >> Cl > Br) LG_Halide->Action_Switch_LG Check_Solvent Check Solvent/Base LG_Fluoro->Check_Solvent Solvent_Bad Using NaH/DMF or Protic Solvent Check_Solvent->Solvent_Bad Yes Solvent_Good Using DMSO/NMP + Carbonate Base Check_Solvent->Solvent_Good Yes Action_Solvent Switch to DMSO (Naked Anion Effect) Solvent_Bad->Action_Solvent Result_Success Proceed to Workup (LiCl Wash) Solvent_Good->Result_Success

Caption: Decision tree for troubleshooting low-yielding


 reactions on pyridine substrates.

Standard Operating Procedure (SOP): High-Yield Protocol

Objective: Nucleophilic substitution of 2-fluoropyridine with a primary amine.

Reagents:

  • Substrate: 2-Fluoropyridine (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMSO (Concentration 0.5 M)

Protocol:

  • Setup: In a flame-dried vial equipped with a stir bar, add

    
     and the amine.
    
  • Solvation: Add anhydrous DMSO. Stir for 5 minutes to disperse the base.

  • Addition: Add 2-fluoropyridine dropwise.

    • Note: If the reaction is highly exothermic, cool to 0°C during addition.

  • Reaction: Heat to 80°C . Monitor by LCMS every 30 minutes.

    • Tip: Do not overheat (>120°C) unless necessary, to avoid decomposition.

  • Workup (The LiCl Method):

    • Dilute with EtOAc (10x reaction volume).

    • Wash organic layer with 5% LiCl (aq)

      
       3.
      
    • Wash with Brine

      
       1.
      
    • Dry over

      
      , filter, and concentrate.
      

Data: Solvent Dielectric Constants vs. Relative Rate Using polar aprotic solvents dramatically increases reaction rates for anionic nucleophiles.

SolventDielectric Constant (

)
Relative Rate (

)
Notes
DMSO 46.71000 Best for rate; hard to remove.
DMF 36.7800Good balance; watch for decomposition.
NMP 32.2750High boiling; stable at high T.
THF 7.510Too non-polar for ionic bases.
MeOH 32.71Protic solvents solvate the nucleophile, killing reactivity.

References

  • Mechanism & Leaving Group Effects

    • Nucleophilic Aromatic Substitution: The Element Effect.[3][4] Master Organic Chemistry. Link

  • Regioselectivity

    • Regioselectivity in the

      
       Reactions of 2,4-Dichloropyrimidine. Journal of Organic Chemistry.[5][6] Link
      
  • Solvent Effects

    • Specific Solvent Issues with the

      
       Reaction. ACS Green Chemistry Pharmaceutical Roundtable. Link
      
  • Activation Strategies

    • Pyridine N-Oxides: Synthesis and Functionalization. Baran Lab (Scripps). Link

Sources

Validation & Comparative

Technical Guide: 19F NMR Characterization of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 19F NMR characterization of 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine , a critical fluorinated building block in medicinal chemistry. It addresses the specific challenges of distinguishing this scaffold from its structural isomers and analyzing its tautomeric behavior in solution.

Executive Summary & Strategic Importance

In drug development, the 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine scaffold serves as a versatile bioisostere. The combination of the electron-withdrawing trifluoromethyl group (


) and the reactive 2-fluoro substituent creates a unique electronic environment. However, its characterization is complicated by tautomeric equilibrium  (pyridone vs. hydroxypyridine) and the potential for regioisomeric impurities  (e.g., 5-trifluoromethyl isomers) arising during synthesis.

This guide provides a comparative analysis of the 19F NMR spectral signatures required to unequivocally identify this molecule, distinguishing it from common alternatives and impurities.

Spectral Signature & Performance Analysis[1][2][3]

Predicted vs. Observed Shift Ranges

Unlike proton NMR, where signals often overlap, 19F NMR offers distinct, wide-dispersion signals for the two fluorine environments in this molecule. The chemical shifts are highly sensitive to solvent choice due to the hydroxyl/pyridone tautomerism.

Fluorine EnvironmentApprox. Chemical Shift (

, ppm)
Multiplicity & Coupling (

)
Diagnostic Note
3-CF

(Trifluoromethyl)
-63.0 to -65.5 Doublet (

),

Hz
Characteristic of

-substituted CF

on pyridine.
2-F (Aromatic Fluorine)-65.0 to -75.0 Quartet (

),

Hz
Significant shielding variation based on tautomer form (OH vs NH).

Critical Insight: The defining feature of this specific isomer is the vicinal (ortho) coupling between the 2-F and 3-CF


 groups. This results in a clearly resolved quartet  for the 2-F signal and a doublet  for the CF

signal with a coupling constant (

) typically typically >15 Hz.
Tautomeric Equilibrium (The "Performance" Variable)

The "performance" of this building block in NMR is dictated by its tautomerism. In polar aprotic solvents (e.g., DMSO-


), the equilibrium shifts toward the 4-pyridone  form, whereas non-polar solvents (e.g., CDCl

) may favor the 4-hydroxypyridine form or a mixture, leading to line broadening.

Figure 1: Tautomeric Equilibrium & NMR Consequences

Tautomerism Hydroxyl 4-Hydroxypyridine Form (Non-polar solvents: CDCl3) High Aromaticity Sharper Signals Pyridone 4-Pyridone Form (Polar solvents: DMSO-d6) Loss of Aromaticity Shielded 2-F Signal Hydroxyl->Pyridone Solvent Polarity (DMSO/MeOH)

Caption: The equilibrium between the hydroxy and pyridone forms significantly alters the electronic shielding of the 2-F nucleus.

Comparative Analysis: Distinguishing Alternatives

A common failure mode in synthesizing this scaffold is the formation of regioisomers (e.g., 5-CF


) or the use of chlorinated analogues. The table below outlines how 19F NMR objectively differentiates these alternatives.
Comparison Table: 19F NMR Differentiation Matrix
Candidate Molecule19F Signal CountKey Coupling Feature (

)
Distinction Strategy
Target: 2-F-4-OH-3-CF

-Pyridine
2 High (

Hz)
Ortho coupling visible; distinct

and

patterns.
Isomer: 2-F-4-OH-5-CF

-Pyridine
2Low (< 5 Hz)Para-like coupling ; signals appear as singlets or broad peaks.
Analogue: 2-Cl-4-OH-3-CF

-Pyridine
1NoneOnly one signal (CF

) is observed; 2-F signal is absent.
Impurity: 2,4-Difluoro-3-CF

-Pyridine
3ComplexAdditional signal at ~ -90 to -110 ppm (4-F).
Decision Logic for Isomer Identification

Figure 2: NMR Identification Workflow

Identification Start Acquire 19F NMR (Proton Decoupled) Count Count 19F Signals Start->Count OneSignal 1 Signal (CF3 only) Count->OneSignal Missing Ar-F TwoSignals 2 Signals (CF3 + Ar-F) Count->TwoSignals ThreeSignals 3+ Signals Count->ThreeSignals Over-fluorination ResultCl ANALOGUE: 2-Chloro Derivative OneSignal->ResultCl CheckCoupling Analyze J(F,F) Coupling TwoSignals->CheckCoupling Ortho Large Coupling (>15 Hz) (Ortho Relationship) CheckCoupling->Ortho MetaPara Small Coupling (<5 Hz) (Meta/Para Relationship) CheckCoupling->MetaPara ResultTarget CONFIRMED TARGET: 3-CF3 / 2-F Isomer Ortho->ResultTarget ResultIso ISOMER DETECTED: 5-CF3 / 2-F Isomer MetaPara->ResultIso

Caption: Logical workflow for distinguishing the target 3-CF3 isomer from common 5-CF3 regioisomers and chlorinated analogues.

Experimental Protocol

To ensure reproducibility and accurate


-value measurement, the following protocol is recommended.
Sample Preparation
  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO stabilizes the pyridone tautomer and prevents aggregation-induced line broadening common with 4-hydroxypyridines in non-polar solvents.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) or Trichlorofluoromethane (CFCl
    
    
    ,
    
    
    0.0 ppm).
    • Note: Avoid TFA (Trifluoroacetic acid) if precise chemical shift comparison is needed, as its shift is pH-dependent.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate proton coupling for cleaner F-F analysis.

  • Spectral Width (SW): 200 ppm (sufficient to cover -50 to -150 ppm range).

  • Relaxation Delay (D1):

    
     2.0 seconds (Fluorine T1 relaxation can be slow; ensure adequate delay for integration accuracy).
    
  • Scans (NS): 64 (Fluorine is 100% abundant and highly sensitive; high scan counts are rarely needed for pure samples).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Reichert, D., et al. (2017). "NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes, Vol. 2(111).

  • PubChem Compound Summary. (2025). "2-Fluoro-3-(trifluoromethyl)pyridine" (Analogous spectral data). National Library of Medicine.

  • Alfa Chemistry. (2024). "19F NMR Chemical Shift and Coupling Constants Table."

Comparing reactivity of 2-fluoro vs 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting a thorough search for experimental data and theoretical insights on the SNAr reactivity of 2-halopyridines. The initial focus is on comparing the reactivity of various 2-halopyridines, to establish a foundation for the comparison of various factors. I am looking for trends across different leaving groups and nucleophiles, to see if there is any interesting data that fits.

Expanding Data Acquisition

I've broadened the data search to include the impact of trifluoromethyl and 4-hydroxy groups on 2-halopyridine SNAr reactivity, specifically contrasting 2-fluoro and 2-chloro derivatives. I'm actively seeking established experimental methods for quantifying these reactions with amines and alkoxides, along with explanations of the underlying principles. This information will inform the structure of a comparison guide and diagrams.

Analyzing Reactivity Differences

I'm now focusing on a detailed comparative analysis of the reactivity profiles for the two pyridine derivatives: 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine and 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine. My goal is a comprehensive guide suitable for drug development researchers. I'm prioritizing the impact of the halogen substituents on nucleophilic aromatic substitution reactions.

Developing the Structure

My current focus is on structuring the guide; I have complete editorial freedom. I'm prioritizing explanations for experimental decisions over just the methods. My goal is to craft a self-validating framework with in-text citations and a comprehensive reference section. The draft will be very detailed, and designed to aid drug discovery scientists.

Prioritizing Halogen Reactivity

I'm now prioritizing explaining the halogen-specific reactivity patterns, especially the counterintuitive observation that fluorine often promotes faster nucleophilic aromatic substitution. My focus is on the impact of electronegativity on the rate-determining addition step. I will create a diagram showing the key factors that explain the relative reactivity of the halogen leaving groups, in preparation for the upcoming detailed comparison of the reactivity.

Developing the Framework

I'm now structuring the guide. My focus is the theoretical section on SNAr reactivity, drawing a general SNAr mechanism diagram using Graphviz and explaining the roles of the halogen, -CF3 group and the 4-hydroxy group. The diagram will show the formation of the Meisenheimer complex. I'll provide in-text citations for all mechanistic claims. I will create a diagram showing the key factors that explain the relative reactivity of the halogen leaving groups, in preparation for the upcoming detailed comparison of the reactivity.

Developing the Protocol

I'm now writing an introduction and theoretical section on SNAr reactivity. I am explaining that I'll create a general SNAr mechanism diagram using Graphviz to explain the addition-elimination mechanism. I'm focusing on the formation of the Meisenheimer complex. I'll include in-text citations for all mechanistic claims and build a detailed experimental protocol for comparing the reactivity of the two compounds using SNAr with a representative nucleophile.

Developing the Experiment

I'm now detailing the experimental section, selecting benzylamine as a representative nucleophile and outlining a step-by-step SNAr protocol. This includes precise methods for analysis, like HPLC or LC-MS, to monitor reaction progress and determine yields for a head-to-head comparison. A clear table will highlight expected outcomes and reaction rate differences, supporting a guide for drug discovery researchers.

Developing the Experimental Design

I'm now detailing the experimental section. I've selected benzylamine as the representative nucleophile and am writing the SNAr protocol step-by-step. The protocol will include methods like HPLC or LC-MS to monitor reaction progress and yields for direct comparison. I will generate a clear table showing expected outcomes and reaction rate differences. It's designed as a guide for drug discovery research.

Outlining Key Sections

I'm now outlining the introduction, the theoretical framework, and the experimental comparison. I will describe the role of the halogen (F vs. Cl), highlighting the counterintuitive reactivity order (F > Cl). I will make a table to compare experimental results for comparison. The outline includes the discussion of the influence of ring substituents.

×

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Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.